molecular formula C7H9BrN2 B8298284 2-Ethyl-3-bromo-4-aminopyridine

2-Ethyl-3-bromo-4-aminopyridine

Cat. No.: B8298284
M. Wt: 201.06 g/mol
InChI Key: ZZDVZTTZFKPYHT-UHFFFAOYSA-N
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Description

2-Ethyl-3-bromo-4-aminopyridine is a substituted pyridine derivative featuring an ethyl group at position 2, a bromine atom at position 3, and an amino group at position 4.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-2-ethylpyridin-4-amine

InChI

InChI=1S/C7H9BrN2/c1-2-6-7(8)5(9)3-4-10-6/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

ZZDVZTTZFKPYHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant structural analog identified in the evidence is 4-amino-3-bromo-2-chloropyridine (CAS: 215364-85-5) . Below is a detailed comparison:

Property 2-Ethyl-3-bromo-4-aminopyridine 4-Amino-3-bromo-2-chloropyridine
Molecular Formula C₇H₈BrN₂ (hypothesized) C₅H₃BrClN₂
Molecular Weight ~199 g/mol (calculated) 205.5 g/mol
Substituents 2-Ethyl (C₂H₅), 3-Br, 4-NH₂ 2-Cl, 3-Br, 4-NH₂
Electronic Effects Ethyl: Electron-donating (+I effect) Chloro: Electron-withdrawing (-I effect)
Physical State Likely solid (inferred) White powder
Applications Hypothesized: Organic synthesis intermediate Confirmed: Intermediate in organic synthesis

Key Findings:

Substituent Impact on Reactivity: The ethyl group in 2-Ethyl-3-bromo-4-aminopyridine enhances lipophilicity and may stabilize adjacent electrophilic sites via inductive effects. The bromine at position 3 in both compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group at position 4 enables hydrogen bonding or coordination with metal catalysts.

Synthetic Utility: 4-Amino-3-bromo-2-chloropyridine is explicitly documented as a synthesis intermediate . By analogy, 2-Ethyl-3-bromo-4-aminopyridine’s ethyl group could improve solubility in non-polar solvents, broadening its utility in reactions requiring hydrophobic environments.

Thermodynamic Stability: Chloro substituents (as in 4-amino-3-bromo-2-chloropyridine) may reduce thermal stability compared to ethyl groups due to weaker C-Cl bonds. This difference could influence storage conditions or reaction temperatures.

Research Implications

  • Structural-Activity Relationships (SAR) : Substitution at position 2 (ethyl vs. chloro) significantly alters electronic and steric profiles, impacting downstream reactivity. Ethyl groups may favor reactions requiring electron-rich aromatic systems, while chloro groups could enhance electrophilic aromatic substitution.
  • Industrial Relevance: Both compounds are valuable intermediates, but 4-amino-3-bromo-2-chloropyridine’s documented use underscores its established role in pharmaceuticals . The ethyl variant’s applications remain speculative but merit further exploration in catalysis or materials science.

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